Oxirane, 2,3-bis(1-methylethyl)-

描述

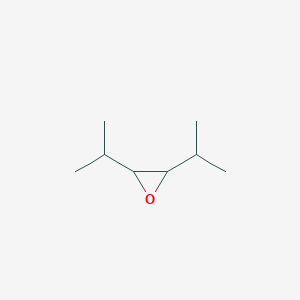

Oxirane, 2,3-bis(1-methylethyl)- (CAS 54644-32-5 for the trans isomer and 59175-38-1 for the cis isomer) is a bicyclic ether derivative of oxirane (ethylene oxide) with two isopropyl groups attached at the 2 and 3 positions of the three-membered epoxide ring. Its molecular formula is C₈H₁₆O, and its molecular weight is 128.21 g/mol. The compound exhibits stereoisomerism due to the spatial arrangement of the isopropyl substituents, leading to distinct physical and chemical properties for the cis and trans forms. Epoxides like this are typically reactive due to ring strain, making them valuable intermediates in organic synthesis and polymer chemistry .

属性

CAS 编号 |

343268-81-5 |

|---|---|

分子式 |

C8H16O |

分子量 |

128.21 g/mol |

IUPAC 名称 |

2,3-di(propan-2-yl)oxirane |

InChI |

InChI=1S/C8H16O/c1-5(2)7-8(9-7)6(3)4/h5-8H,1-4H3 |

InChI 键 |

IKASFLJHSHDRIQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1C(O1)C(C)C |

产品来源 |

United States |

准备方法

Industrial Epoxidation Processes

In industrial settings, large-scale production of Oxirane, 2,3-bis(1-methylethyl)- typically involves catalytic epoxidation processes. These processes employ catalysts that facilitate the oxidation of alkenes using peroxides or oxygen donors under controlled conditions.

- Catalysts: Transition metal catalysts (e.g., titanium silicalite, molybdenum-based catalysts) may be used to increase efficiency.

- Reaction media: Often biphasic or homogeneous systems optimized for mass transfer.

- Advantages: Scalable, high yield, and purity with process control to minimize by-products.

Industrial methods focus on cost-effectiveness and environmental considerations, optimizing reaction parameters such as temperature, pressure, and catalyst loading.

Sulfonium Ylide Method

An alternative synthetic route involves the reaction of dimethyl sulfide and dimethyl sulfate to generate trimethyl sulfonium methyl sulfate in situ, which then reacts with ketones or aldehydes to form oxiranes.

- Process details:

- Dimethyl sulfide is treated with dimethyl sulfate in an inert organic solvent.

- The resulting sulfonium salt is reacted with a ketone (or aldehyde) in the presence of a strong base such as sodium hydroxide or potassium hydroxide.

- This reaction proceeds without the need for a phase transfer catalyst, even in heterogeneous solid-liquid systems.

- Reaction conditions: Temperature range between 0 °C and 60 °C.

- Yields: This method can produce oxiranes in high yields, often superior to previous methods requiring phase transfer catalysts.

- Advantages: Bases used are commercially available, easy to handle, and non-flammable; no need for phase transfer catalysts simplifies the process.

- Limitations: Primarily reported for aldehydes and ketones; specific application to Oxirane, 2,3-bis(1-methylethyl)- would require a suitable ketone precursor.

This method offers an efficient and scalable alternative to classical epoxidation routes, especially for oxiranes derived from ketones.

Analysis of Preparation Methods

| Preparation Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Epoxidation of Alkenes | 2,3-Dimethyl-2-butene or similar | Peracids (e.g., m-chloroperbenzoic acid), mild temperature | Simple, well-established, good stereochemical control | Requires pure alkene, possible side reactions |

| Industrial Catalytic Epoxidation | Alkenes | Catalysts (transition metals), peroxides | Scalable, high yield, controlled process | Requires catalyst optimization, cost of catalysts |

| Sulfonium Ylide Reaction | Ketones or aldehydes | Dimethyl sulfide, dimethyl sulfate, NaOH or KOH | High yield, no phase transfer catalyst needed | Limited to suitable carbonyl precursors |

Summary Table of Key Preparation Parameters

| Parameter | Epoxidation of Alkenes | Industrial Catalytic Epoxidation | Sulfonium Ylide Method |

|---|---|---|---|

| Starting Material | Alkene (2,3-dimethyl-2-butene) | Alkene | Ketone or aldehyde |

| Oxidizing Agent | Peracid (m-chloroperbenzoic acid) | Peroxides with catalyst | Dimethyl sulfate/dimethyl sulfide |

| Base | Not required | Not required | Sodium hydroxide or potassium hydroxide |

| Temperature Range | Room temperature to mild heat | Controlled industrial conditions | 0 °C to 60 °C |

| Catalyst | None | Transition metal catalysts | None required |

| Yield | High | High | Very high |

| Scalability | Laboratory scale | Industrial scale | Potentially scalable |

| Safety Considerations | Handling of peracids | Catalyst handling and waste management | Handling of strong bases and methyl sulfate |

化学反应分析

Types of Reactions

Oxirane, 2,3-bis(1-methylethyl)- undergoes various chemical reactions, including:

Ring-Opening Reactions: This compound can undergo nucleophilic ring-opening reactions with a variety of nucleophiles such as amines, alcohols, and carboxylic acids.

Reduction: Reduction of the oxirane ring can yield diols, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and carboxylic acids are commonly used nucleophiles for ring-opening reactions.

Oxidizing Agents: Peracids like MCPBA are frequently employed for the epoxidation of alkenes.

Reducing Agents: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the oxirane ring.

Major Products

β-Hydroxy Compounds: Formed through nucleophilic ring-opening reactions.

Carbonyl Compounds: Resulting from oxidative cleavage of the oxirane ring.

科学研究应用

Oxirane, 2,3-bis(1-methylethyl)- has a wide range of applications in scientific research:

作用机制

The mechanism of action of Oxirane, 2,3-bis(1-methylethyl)- primarily involves the ring-opening reactions facilitated by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon of the oxirane ring, leading to the formation of a β-hydroxy compound . The presence of isopropyl groups can influence the reactivity and selectivity of these reactions .

相似化合物的比较

Comparison with Similar Oxirane Derivatives

Structural and Functional Group Variations

Alkyl-Substituted Oxiranes

- 2-Decyl-3-(5-methylhexyl)oxirane (CAS 35898-62-5): Features long alkyl chains (decyl and 5-methylhexyl) instead of isopropyl groups. The extended hydrophobic chains reduce water solubility and reactivity compared to the smaller isopropyl substituents in the target compound. This structural difference likely increases its application in hydrophobic coatings or lubricants .

- 7-Oxabicyclo[4.1.0]heptane (CAS 4247-23-8): A fused bicyclic epoxide with a seven-membered ring system. The additional ring structure imparts greater stability and reduced reactivity compared to the simpler bicyclic structure of 2,3-bis(1-methylethyl)oxirane .

Aromatic Epoxides

- cis-Stilbene Oxide (CAS 1689-71-0): Contains phenyl groups instead of alkyl substituents. The aromatic rings enhance resonance stabilization, reducing ring strain and reactivity. Such compounds are often used in asymmetric catalysis and pharmaceuticals, unlike the aliphatic 2,3-bis(1-methylethyl)oxirane .

- 4,4′-Isopropylidenediphenol Diglycidyl Ether (CAS 4016-14-2): A glycidyl ether with aromatic backbones, widely used in epoxy resins. The phenolic groups increase thermal stability and crosslinking efficiency, contrasting with the simpler aliphatic nature of the target compound .

Chlorinated Derivatives

- Oxirane, 2,3-bis(chloromethyl)-, trans- (CAS 42245-42-1): Chlorine substituents significantly enhance electrophilicity and toxicity. This compound is more reactive in nucleophilic ring-opening reactions but poses greater health risks compared to non-halogenated analogs like 2,3-bis(1-methylethyl)oxirane .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| Oxirane, 2,3-bis(1-methylethyl)- | 54644-32-5 | C₈H₁₆O | Isopropyl (2,3 positions) | 128.21 | High ring strain, moderate reactivity |

| 1,6-Hexanediol Diglycidyl Ether | 16096-31-4 | C₁₂H₂₂O₄ | Glycidyl ether groups | 230.30 | Flexible backbone, used in adhesives |

| 2-Decyl-3-(4-methylhexyl)oxirane | 35898-62-5 | C₂₀H₄₀O | Long alkyl chains | 296.54 | Hydrophobic, low volatility |

| cis-Stilbene Oxide | 1689-71-0 | C₁₄H₁₂O | Phenyl groups | 196.25 | Aromatic stabilization, chiral center |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Oxirane, 2,3-bis(1-methylethyl)- in laboratory settings?

- Methodology : The compound can be synthesized via epoxidation of the corresponding diene (2,3-diisopropyl-1,3-butadiene) using peracids like meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Stereochemical outcomes (cis/trans) depend on reaction temperature and solvent polarity .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm stereochemistry via NMR (e.g., coupling constants for trans-epoxide protons).

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of Oxirane, 2,3-bis(1-methylethyl)-?

- Methodology :

- NMR : NMR to identify epoxide protons (δ 3.0–4.0 ppm) and isopropyl methyl groups (δ 0.8–1.5 ppm). NMR confirms the epoxide carbons (δ 45–60 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHO, MW 126.20 g/mol) .

- Validation : Compare spectral data with computational simulations (e.g., DFT calculations).

Advanced Research Questions

Q. How does steric hindrance from the 1-methylethyl groups influence the reactivity of the epoxide ring in nucleophilic ring-opening reactions?

- Mechanistic Insight : The bulky isopropyl groups hinder nucleophilic attack, favoring ring-opening under acidic conditions (e.g., HSO) rather than basic conditions. Steric effects reduce reaction rates compared to less hindered epoxides (e.g., ethylene oxide) .

- Experimental Design : Conduct kinetic studies using varying nucleophiles (e.g., water, amines) in polar aprotic solvents (e.g., DMF). Monitor activation energy via Arrhenius plots.

Q. What are the challenges in resolving enantiomers of Oxirane, 2,3-bis(1-methylethyl)-, and what chiral stationary phases are effective for chromatographic separation?

- Methodology : Use chiral GC or HPLC columns (e.g., cyclodextrin-based phases) for enantiomeric resolution.

- Data Analysis : Compare retention times and optical rotation with racemic mixtures. Note that steric bulk may reduce resolution efficiency .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported thermal stability data for Oxirane, 2,3-bis(1-methylethyl)- across studies?

- Hypothesis Testing : Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to assess decomposition pathways.

- Variables : Purity (e.g., trace peroxides from synthesis), heating rate (e.g., 10°C/min vs. 5°C/min), and sample encapsulation methods.

- Reference : Contrast with general epoxide stability trends .

Experimental Design Considerations

Q. What safety protocols are critical when handling Oxirane, 2,3-bis(1-methylethyl)- in high-temperature reactions?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。